molecular formula C20H30BrCoN6O2 B134737 Cobalt chelates CAS No. 158318-97-9

Cobalt chelates

Cat. No.: B134737
CAS No.: 158318-97-9
M. Wt: 525.3 g/mol
InChI Key: PYKZINFEKIIUQO-XURFAINESA-K
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Description

Cobalt chelates, also known as CTC-96, is a non-nucleoside antiviral agent belonging to the class of this compound. It has shown significant activity against adenoviruses and herpes simplex virus. This compound is an imidazole derivative and its mechanism of action is related to strong binding to histidine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt chelates is synthesized through a standard procedure developed by Redox Pharmaceutical Corporation. The synthesis involves the coordination of cobalt (III) with bis(2-methylimidazole) and acetylacetone ethylenediimine ligands . The reaction is carried out in an aqueous solution, and the resulting compound is stable for over 2.5 years when stored desiccated at 0°C .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same coordination chemistry principles. The process ensures the stability of the compound in aqueous solutions at 4°C for more than six months and for several weeks at 37°C .

Chemical Reactions Analysis

Types of Reactions

Cobalt chelates undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cobalt chelates involves strong binding to histidine residues in viral proteins. This binding disrupts the function of viral enzymes, inhibiting viral replication. The molecular target is believed to be the herpes virus maturational protease, a serine protease containing large amounts of histidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cobalt chelates

This compound is unique due to its cobalt chelate structure and its strong binding affinity to histidine residues. This property makes it particularly effective against adenoviruses and herpes simplex virus, distinguishing it from other antiviral agents like cidofovir and acyclovir .

Properties

CAS No.

158318-97-9

Molecular Formula

C20H30BrCoN6O2

Molecular Weight

525.3 g/mol

IUPAC Name

cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide

InChI

InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;;

InChI Key

PYKZINFEKIIUQO-XURFAINESA-K

Isomeric SMILES

CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-]

SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

Synonyms

CTC 96
CTC-96
Doxovi

Origin of Product

United States

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